

# Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Technical Review

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## Compound of Interest

**Compound Name:** *Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate*

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## Introduction

**Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and an ethyl carboxylate at the 4-position. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by piperidine derivatives. The incorporation of a phenylsulfonyl group can modulate the physicochemical properties and biological activity of the piperidine scaffold. This technical guide provides a comprehensive overview of the available literature on **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** and its close analogs, focusing on its synthesis, chemical properties, and potential biological relevance.

## Chemical Properties and Data

While specific experimental data for **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is limited in publicly accessible literature, data for closely related analogs provide valuable insights. The following tables summarize key chemical and physical properties of relevant compounds.

Table 1: Physicochemical Properties of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** and Related Analogs

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Notes
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub> S	297.37	Not available	Target Molecule
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S	298.35	Not available	Close structural analog with a piperazine core. <a href="#">[1]</a>
Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub> S	249.33	832118-87-3	Commercially available analog with an ethylsulfonyl group. <a href="#">[2]</a>
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub> S	297.37	951624-97-8	Analog with the phenylsulfonyl group attached at the 4-position of the phenyl ring. <a href="#">[3]</a>

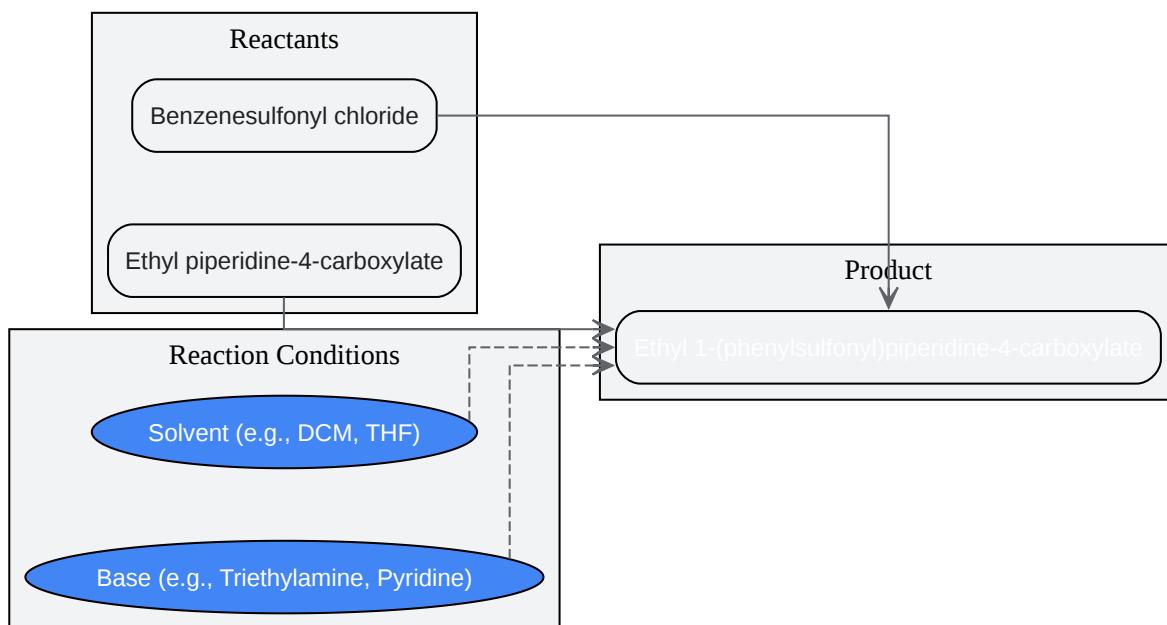
## Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is not readily available. However, based on established synthetic methodologies for similar N-sulfonylated piperidines and related heterocycles, a plausible synthetic route can be proposed. The most common approach involves the reaction of a piperidine derivative with a sulfonyl chloride.

## Proposed Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

A likely synthetic pathway involves the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the N-sulfonylation of secondary amines.

Reaction Scheme:



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Caption: Proposed synthesis of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate**.

## Detailed Experimental Protocol (Adapted from the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[1])

This protocol is adapted from a published procedure for a closely related piperazine analog and is expected to be effective for the synthesis of the target piperidine compound.

**Materials:**

- Ethyl piperidine-4-carboxylate
- Benzenesulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer and heating mantle (if necessary)

**Procedure:**

- To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous DCM or THF, add triethylamine (1.1 to 1.5 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of benzenesulfonyl chloride (1.0 to 1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

## General Synthesis Method from Patent Literature

A Chinese patent (CN101525313A) describes a general one-step cyclization reaction for the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds. This method involves the reaction of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride. The patent lists benzenesulfonyl as a possible N-substituent, indicating the feasibility of synthesizing the target molecule via this route.<sup>[4]</sup>

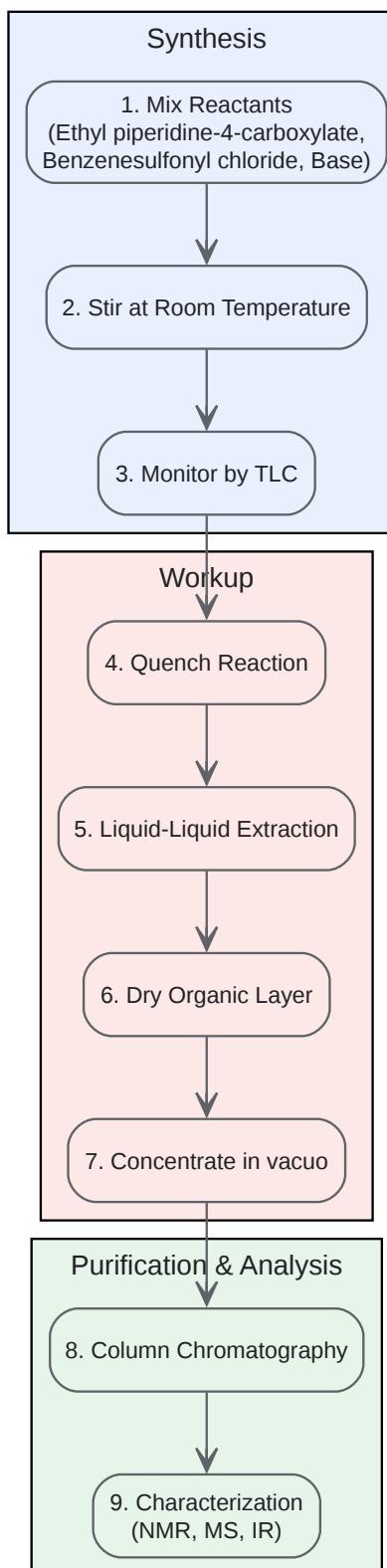
## Biological Activities and Potential Applications

While no specific biological activities have been reported for **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate**, the piperidine scaffold is a common motif in many biologically active compounds. Derivatives of piperidine have shown a wide range of pharmacological effects including analgesic, anti-inflammatory, anesthetic, antipsychotic, and antitumor activities.<sup>[4]</sup>

For instance, research on 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid suggests potential antinociceptive, antidepressant, and anti-inflammatory properties.<sup>[3]</sup> The structural similarity suggests that **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** could be a valuable intermediate for the synthesis of novel therapeutic agents and a tool compound for studying biological pathways.<sup>[3]</sup>

## Experimental Workflows

The general workflow for the synthesis and purification of **Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate** is outlined below.

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